molecular formula C19H30F3NO3 B1664909 Amiselimod CAS No. 942399-20-4

Amiselimod

货号 B1664909
CAS 编号: 942399-20-4
分子量: 377.4 g/mol
InChI 键: JVCPIJKPAKAIIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amiselimod (MT-1303) is a selective sphingosine 1-phosphate 1 (S1P1) receptor modulator . It is currently being developed for the treatment of various diseases . It is an oral selective S1P1 receptor modulator with potentially fewer adverse effects than fingolimod .


Molecular Structure Analysis

Amiselimod requires phosphorylation by the endogenous SphK2 to its active metabolite: amiselimod phosphate (amiselimod-P) . The tmax of amiselimod is similar to that of fingolimod, at 12–16 h .


Chemical Reactions Analysis

Amiselimod, like other S1P receptor modulators such as Fingolimod, Siponimod, Ozanimod, Ponesimod, and Laquinimod, can significantly reduce the ARR and disability progression . Amiselimod (40 mg) has shown the highest efficacy among these .

科学研究应用

1. Application in Autoimmune Diseases

Amiselimod, a second-generation sphingosine 1-phosphate (S1P) receptor modulator, has demonstrated considerable efficacy in treating autoimmune diseases. It has been specifically designed to reduce the bradycardia risk associated with similar modulators. Preclinical and clinical studies have shown its potent therapeutic effects, particularly in cardiac applications (Sugahara et al., 2016).

2. Efficacy in Multiple Sclerosis

Amiselimod has been tested for its effectiveness in relapsing multiple sclerosis (MS). A two-year extension study of amiselimod in relapsing MS showed that it successfully suppressed disease activity without causing significant bradyarrhythmia, showcasing its potential as a long-term treatment for MS (Kappos et al., 2017).

3. Cardiac Safety Profile

Research comparing amiselimod with fingolimod and placebo in healthy subjects indicated that amiselimod has a favorable cardiac safety profile. The study demonstrated minimal negative chronotropic effects, and no significant bradyarrhythmia or cardiac abnormalities were observed, suggesting its safety for cardiac functions (Harada et al., 2017).

4. Application in Inflammatory Bowel Disease

Amiselimod's pharmacokinetic and pharmacodynamic properties make it a candidate for treating inflammatory bowel disease. Its active metabolite, amiselimod phosphate, showcases promising effects in controlling disease activity, as evidenced by changes in absolute lymphocyte counts, a critical factor in inflammatory diseases (Lee et al., 2023).

5. Treatment of Crohn's Disease

A study evaluating amiselimod in patients with moderate to severe active Crohn's disease found that while amiselimod was generally well-tolerated, it was not superior to placebo for inducing clinical response. However, its tolerability suggests potential as a treatment option in specific patient populations (D'Haens et al., 2021).

6. Effects on Lupus Nephritis

Amiselimod has shown marked therapeutic effects in treating lupus nephritis in murine models. This indicates its potential as a treatment agent for patients suffering from systemic lupus erythematosus, including lupus nephritis, primarily by reducing the infiltration of autoreactive T cells into the kidneys (Sugahara et al., 2019).

属性

IUPAC Name

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCPIJKPAKAIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141402
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiselimod

CAS RN

942399-20-4
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942399-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiselimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942399204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiselimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMISELIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358M5150LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amiselimod
Reactant of Route 2
Amiselimod
Reactant of Route 3
Amiselimod
Reactant of Route 4
Amiselimod
Reactant of Route 5
Amiselimod
Reactant of Route 6
Amiselimod

Citations

For This Compound
363
Citations
K Sugahara, Y Maeda, K Shimano… - British Journal of …, 2017 - Wiley Online Library
Background and Purpose We conducted preclinical and clinical studies to examine the pharmacological, particularly cardiac, effects of amiselimod (MT‐1303), a second‐generation …
Number of citations: 73 bpspubs.onlinelibrary.wiley.com
L Kappos, DL Arnold, A Bar-Or, J Camm… - The Lancet …, 2016 - thelancet.com
… We assessed the safety and efficacy of amiselimod in patients with relapsing– remitting … to its active metabolite amiselimod phosphate in vivo. Amiselimod showed greater affinity for S1P …
Number of citations: 61 www.thelancet.com
G D'Haens, S Danese, M Davies… - Journal of Crohn's …, 2022 - academic.oup.com
… amiselimod 0.4 mg was generally well tolerated and no new safety concerns related to amiselimod … Amiselimod and amiselimod-P concentrations were summarised at each nominal …
Number of citations: 20 academic.oup.com
T Harada, D Wilbraham… - British Journal of …, 2017 - Wiley Online Library
… Amiselimod is converted to its active metabolite, amiselimod phosphate (amiselimod-P) in vivo and, unlike fingolimod-P, amiselimod-… In addition, amiselimod-P has shown a significantly …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
L Kappos, DL Arnold, A Bar-Or… - Multiple Sclerosis …, 2018 - journals.sagepub.com
… The dose-dependent effect of amiselimod on clinical and magnetic resonance imaging-related outcomes from the core study was sustained in those continuing on amiselimod and …
Number of citations: 30 journals.sagepub.com
K Shimano, Y Maeda, H Kataoka, M Murase… - PLoS …, 2019 - journals.plos.org
Amiselimod (MT-1303) is a novel sphingosine 1-phosphate receptor-1 (S1P 1 receptor) modulator with a more favorable cardiac safety profile than other S1P 1 receptor modulators. MT-…
Number of citations: 30 journals.plos.org
Y Tanaka, K Kondo, A Ichibori, Y Yanai, Y Susuta… - Lupus, 2020 - journals.sagepub.com
… amiselimod phosphate (amiselimod-P), 16 and has a more favorable cardiac safety profile than fingolimod. Our previous findings confirmed that amiselimod … with amiselimod in patients …
Number of citations: 11 journals.sagepub.com
K Sugahara, Y Maeda, K Shimano, M Murase… - Journal of Immunology …, 2019 - hindawi.com
Amiselimod (MT-1303) is a novel and selective sphingosine 1-phosphate receptor-1 (S1P 1 ) modulator with a more favorable cardiac safety profile than other S1P 1 receptor …
Number of citations: 16 www.hindawi.com
G D'haens, S Danese, M Davies… - Journal of Crohn's …, 2019 - academic.oup.com
Background The treatment of Crohn’s disease (CD) remains unsatisfactory for many patients leading to poor quality of life and surgery. Amiselimod (AMS) is a new selective oral S1P …
Number of citations: 17 academic.oup.com
J Lee, R Lester, E Lowe, H Franklin, R Israel… - …, 2023 - gastrojournal.org
… The median T max of plasma amiselimod and amiselimod-P were similar on all 3 days and … for amiselimod and at 10 hours postdose for amiselimod-P. The mean ALCs for amiselimod …
Number of citations: 2 www.gastrojournal.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。